Pvp-VA

Description

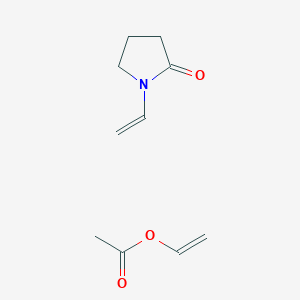

Structure

2D Structure

Properties

IUPAC Name |

ethenyl acetate;1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO.C4H6O2/c1-2-7-5-3-4-6(7)8;1-3-6-4(2)5/h2H,1,3-5H2;3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUWIEKAVLOHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC=C.C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

733045-73-3, 25086-89-9, 116219-49-9 | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, diblock | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=733045-73-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinyl acetate-vinylpyrrolidone copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116219-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25086-89-9 | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PVP/VA Copolymer | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid ethenyl ester, polymer with 1-ethenyl-2-pyrrolidinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.165 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

PVP-VA copolymer synthesis and characterization for research applications

An In-depth Technical Guide on the Synthesis and Characterization of PVP-VA Copolymers for Research Applications

Polyvinylpyrrolidone-vinyl acetate (B1210297) (this compound), also known as copovidone, is a synthetic, linear, and random copolymer derived from the free-radical polymerization of N-vinylpyrrolidone (NVP) and vinyl acetate (VA) monomers.[1] This versatile polymer has established a significant role across pharmaceutical, cosmetic, and industrial sectors due to its exceptional film-forming, binding, and stabilizing properties.[2][3]

In the pharmaceutical industry, this compound is a highly valued excipient.[4] Its utility spans various applications, including acting as a binder in tablet manufacturing for wet granulation, dry granulation, and direct compression methods, ensuring the mechanical integrity of the dosage form.[5][6] Furthermore, it serves as a film-forming agent in tablet coatings, which can mask tastes, protect sensitive active pharmaceutical ingredients (APIs), and facilitate the development of modified-release systems.[2] One of its most critical applications is as a polymer matrix in amorphous solid dispersions (ASDs), where it enhances the solubility and bioavailability of poorly water-soluble drugs by stabilizing the API in its amorphous state and preventing recrystallization.[7][8]

The properties of this compound copolymers can be precisely tailored by adjusting the ratio of the hydrophilic NVP monomer to the more hydrophobic VA monomer.[2] An increase in the VA content generally leads to reduced hygroscopicity and a lower glass transition temperature (Tg) compared to PVP homopolymers of similar molecular weight. This adaptability allows researchers and formulation scientists to select a specific grade of this compound to achieve desired performance characteristics, such as adhesion, flexibility, and dissolution profiles.[3]

Synthesis of this compound Copolymers

The synthesis of this compound is predominantly achieved through free-radical polymerization. This method involves the reaction of N-vinylpyrrolidone and vinyl acetate monomers in a specified ratio, initiated by a free-radical-generating compound. The process is typically carried out in a solvent such as ethanol, isopropanol, or water.[1]

Synthesis Workflow

The general workflow for synthesizing this compound copolymers via solution polymerization involves dissolving the monomers and initiator in a suitable solvent, followed by heating to initiate the reaction. The process concludes with purification and drying of the resulting polymer.

Caption: A flowchart illustrating the key stages of this compound copolymer synthesis.

Detailed Experimental Protocol: Solution Polymerization

This protocol provides a representative method for synthesizing a this compound copolymer. Caution: This procedure should be performed in a well-ventilated fume hood by personnel trained in handling chemicals, following all appropriate safety precautions.

Materials:

-

N-vinylpyrrolidone (NVP), inhibitor-free

-

Vinyl acetate (VA), inhibitor-free

-

Isopropyl alcohol (IPA) or Ethanol

-

tert-Butyl peroxypivalate (t-BPP) or other suitable free-radical initiator[9]

-

Nitrogen gas (high purity)

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

Procedure:

-

Reactor Setup: Assemble the reaction vessel and ensure all joints are sealed. Begin purging the system with nitrogen to create an inert atmosphere.

-

Charge Monomers and Solvent: Charge the desired amounts of NVP, VA (e.g., for a 60:40 VP/VA ratio), and the solvent (e.g., isopropyl alcohol) into the reaction vessel.[9]

-

Inerting: Stir the mixture gently under a continuous nitrogen purge for 30-60 minutes to remove any dissolved oxygen, which can inhibit polymerization.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 50°C and 80°C, depending on the initiator).[9]

-

Initiation: Once the temperature has stabilized, add the free-radical initiator (e.g., t-Butyl peroxypivalate) to the mixture. The initiator can be added neat or as a solution in the reaction solvent.

-

Polymerization: Maintain the reaction at a constant temperature with continuous stirring. The reaction is exothermic, so cooling may be necessary to control the temperature. The polymerization is typically run for several hours until the desired conversion is achieved.

-

Purification: After the reaction is complete, the solvent and any unreacted monomers can be removed. For an alcohol-based solvent, this is often achieved by azeotropic distillation with water.[9]

-

Drying: The resulting polymer solution can be dried to yield a solid powder. This is commonly done using techniques like spray drying or drying in a vacuum oven until a constant weight is achieved. The final product is a white, free-flowing powder.

Characterization of this compound Copolymers

Thorough characterization is essential to ensure the synthesized this compound copolymer meets the required specifications for its intended application. Key properties include molecular weight, copolymer composition, and thermal characteristics.

Characterization Workflow

A systematic approach is taken to analyze the synthesized polymer, starting from its fundamental composition and moving to its physical and thermal properties.

Caption: A workflow outlining the primary techniques for this compound characterization.

Methodologies and Data

Technique: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).[10]

Protocol:

-

Solvent Preparation: Prepare a suitable mobile phase (e.g., water, tetrahydrofuran) containing a salt (e.g., LiBr) to suppress ionic interactions. Filter and degas the mobile phase.

-

Sample Preparation: Accurately weigh and dissolve the this compound copolymer in the mobile phase to create a dilute solution (e.g., 1-5 mg/mL). Filter the solution through a syringe filter (e.g., 0.22 µm) to remove particulates.

-

Calibration: Run a series of polymer standards with known molecular weights (e.g., polyethylene (B3416737) oxide or polystyrene standards) to generate a calibration curve.

-

Analysis: Inject the prepared sample solution into the GPC/SEC system.

-

Data Processing: Use the calibration curve to determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the sample.[10]

| Property | Description | Typical Values for this compound 64 |

| Weight-Average MW (Mw) | The average molecular weight considering the weight of the polymer chains. | 45,000 - 70,000 g/mol [11] |

| K-Value | A value calculated from the relative viscosity of a polymer solution, related to Mw. | ~28 - 36[11] |

| Polydispersity Index (PDI) | A measure of the breadth of the molecular weight distribution. | > 1 (typically broad for free-radical polymerization) |

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Protocol (FTIR):

-

Sample Preparation: Prepare the sample as a KBr pellet or cast a thin film on a salt plate from a solution.

-

Analysis: Acquire the infrared spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

-

Interpretation: Identify characteristic peaks for both monomers. The carbonyl (C=O) stretching of the pyrrolidone ring in NVP (~1650 cm⁻¹) and the ester carbonyl in VA (~1735 cm⁻¹) are key. The ratio of the absorbances of these peaks can be used for quantification.[12]

Protocol (¹H-NMR):

-

Sample Preparation: Dissolve a small amount of the this compound copolymer in a suitable deuterated solvent (e.g., D₂O, CDCl₃).

-

Analysis: Acquire the ¹H-NMR spectrum.

-

Interpretation: Integrate the signals corresponding to specific protons of the NVP and VA units. The ratio of these integrals allows for the precise determination of the copolymer composition.

| Monomer | Characteristic FTIR Peak (C=O stretch) | Characteristic ¹H-NMR Signal |

| N-Vinylpyrrolidone (NVP) | ~1650 cm⁻¹ (Amide I) | Protons on the pyrrolidone ring |

| Vinyl Acetate (VA) | ~1735 cm⁻¹ (Ester) | Acetate methyl protons (~2.0 ppm) |

Technique: Differential Scanning Calorimetry (DSC).

Protocol:

-

Sample Preparation: Accurately weigh a small amount (5-10 mg) of the dry this compound powder into an aluminum DSC pan and seal it.

-

Analysis: Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient to well above the expected Tg (e.g., 25°C to 150°C).

-

Interpretation: Analyze the resulting heat flow curve. The glass transition (Tg) is observed as a step-like change in the baseline. The absence of a sharp melting endotherm confirms the amorphous nature of the copolymer.[13]

| This compound Grade (VP/VA Ratio) | Typical Glass Transition Temp. (Tg) | Reference |

| PVP/VA 335 (30/70) | ~55-70°C | [14] |

| PVP/VA 535 (50/50) | ~100-110°C | [14] |

| PVP/VA 64 (60/40) | ~105-115°C | [15] |

| PVP/VA 735 (70/30) | ~110-120°C | [14] |

Application Spotlight: Amorphous Solid Dispersions (ASDs)

This compound copolymers are instrumental in formulating ASDs to improve the oral bioavailability of poorly soluble drugs. The polymer acts to physically stabilize the high-energy amorphous form of the drug, preventing it from converting back to its less soluble crystalline state.[8]

The performance of a this compound-based ASD is a balance between two key functions provided by the monomers:

-

N-Vinylpyrrolidone (NVP): The hydrophilic VP component helps generate drug supersaturation upon dissolution.[8][14]

-

Vinyl Acetate (VA): The more hydrophobic VA component helps stabilize the supersaturated solution by inhibiting drug crystallization.[8][14]

This dual functionality means that an optimal monomer ratio often exists for a given drug, providing the best balance of dissolution enhancement and crystallization inhibition.[14]

Caption: The interplay between VP and VA monomers in enhancing drug bioavailability.

References

- 1. ashland.com [ashland.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. sunvidone.com [sunvidone.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. VIVAPHARM® PVP/VA [jrspharma.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Copolymer | Pharmaceutical & Cosmetic Excipient [benchchem.com]

- 9. EP0104042B1 - Preparation of polyvinylpyrrolidone or vinyl-pyrrolidone/vinyl acetate copolymers of various molecular weights using a single initiator system - Google Patents [patents.google.com]

- 10. WGE Wissen: Polyvinylpyrrolidone (PVP) Molecular Weight Determination with the BI-MwA [wge-dr-bures.de]

- 11. Polyvinylpyrrolidone vinyl acetate copolymer | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 12. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Influence of Copolymer Composition on In Vitro and In Vivo Performance of Celecoxib-PVP/VA Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pvp-chem-agency.com [pvp-chem-agency.com]

An In-Depth Technical Guide to Polyvinylpyrrolidone-Vinyl Acetate (PVP/VA) Copolymer for Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, analysis, and scientific applications of Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP/VA) copolymers. This versatile polymer, synthesized from N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) monomers, is a cornerstone excipient in the pharmaceutical and cosmetic industries due to its unique and tunable characteristics.[1]

Core Physicochemical Properties of PVP/VA Copolymers

PVP/VA copolymers are linear, random copolymers whose properties can be tailored by varying the ratio of the hydrophilic N-vinylpyrrolidone to the more hydrophobic vinyl acetate.[2] This ratio significantly influences the copolymer's hygroscopicity, adhesive properties, and solubility.[1]

General Properties

| Property | Description | Citations |

| Appearance | White to yellowish-white, free-flowing, amorphous powder or a clear solution in ethanol, isopropanol, or water. | [3] |

| Odor | Odorless or with a faint, characteristic odor. | [3] |

| Density | Approximately 1.27 g/mL at 25 °C. | |

| Stability | Stable under normal storage conditions, but precautions should be taken to avoid moisture absorption. It is incompatible with strong oxidizing and reducing agents. | [2] |

Key Physicochemical Parameters

The functional properties of PVP/VA are largely dictated by its molecular weight (often expressed as a K-value) and glass transition temperature (Tg).

| Parameter | Value Range | Description | Citations |

| Molecular Weight (Mw) | Typically ranges from 25,000 to 70,000 g/mol . | The K-value, derived from viscosity measurements, is a key indicator of molecular weight and directly influences the polymer's adhesive and cohesive properties. | [4][5] |

| Glass Transition Temperature (Tg) | 100 - 130 °C | The Tg is influenced by the VP/VA ratio; a higher vinyl acetate content generally reduces the Tg compared to povidone homopolymers of similar molecular weight. For example, a PVP/VA 64 copolymer has a Tg of around 110°C, while pure PVP-VA has been measured at 107.8 °C. | [6][7] |

| K-Value | 10 - 120 | The K-value reflects the viscosity of aqueous solutions and is a practical measure of the polymer's molecular weight. | [4][8] |

Solubility Profile

PVP/VA copolymers exhibit broad solubility in both polar and some non-polar solvents, a critical feature for various formulation strategies.

| Solvent Class | Solubility | Examples | Citations |

| Polar Solvents | Highly Soluble | Water, Ethanol, Methanol, Isopropanol, Chloroform, Dichloromethane, Glycerol, Propylene Glycol | [9][10] |

| Non-Polar Solvents | Generally Insoluble or Poorly Soluble | Hexane, Toluene, Ethers, Hydrocarbons, Ketones, Esters | [11] |

Analytical Techniques and Experimental Protocols

A suite of analytical methods is employed to characterize PVP/VA copolymers, ensuring quality, consistency, and performance.

Gel Permeation Chromatography (GPC) for Molecular Weight Determination

GPC is the standard method for determining the molecular weight distribution of polymers.

Experimental Protocol:

-

Sample Preparation: Accurately weigh and dissolve the PVP/VA sample in an appropriate HPLC-grade solvent (e.g., Tetrahydrofuran - THF) to a concentration of 1-2 mg/mL.[12] Allow the sample to dissolve completely, preferably overnight, without vortexing or sonication.[12] Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any particulate matter.[13]

-

Instrumentation: Utilize a GPC system equipped with a refractive index (RI) detector and a viscometer.[14]

-

Chromatographic Conditions:

-

Calibration: Construct a calibration curve using narrow-polydispersity polystyrene standards.

-

Data Analysis: Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Fourier-Transform Infrared Spectroscopy (FTIR) for Monomer Ratio Analysis

FTIR spectroscopy is a rapid and effective method for determining the vinylpyrrolidone to vinyl acetate ratio in the copolymer.

Experimental Protocol:

-

Sample Preparation: For solid samples, a small amount of the PVP/VA powder is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[15] For solutions, a thin film can be cast on a suitable IR-transparent window (e.g., KBr) by evaporating the solvent.

-

Instrumentation: A standard FTIR spectrometer with a DTGS detector.[15]

-

Data Acquisition:

-

Data Analysis: The ratio of the peak areas of the characteristic carbonyl stretching bands for the vinylpyrrolidone (around 1650 cm⁻¹) and vinyl acetate (around 1728 cm⁻¹) components is calculated.[16] This ratio is then correlated to the monomer composition using a calibration curve prepared from standards of known composition.[16][17]

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is used to measure the thermal transitions of the polymer, most importantly the glass transition temperature.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the PVP/VA powder into a standard aluminum DSC pan. Crimp the pan to seal it.

-

Instrumentation: A calibrated DSC instrument.

-

Thermal Program:

-

First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a controlled rate (e.g., 10 °C/min) to erase the thermal history of the material.

-

Cooling Scan: Cool the sample back to the starting temperature at a controlled rate.

-

Second Heating Scan: Reheat the sample at the same rate as the first heating scan. The Tg is determined from this second heating scan.[7]

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow signal.[18] The Tg is typically reported as the midpoint of this transition.[19]

Scientific Applications in Drug Development

PVP/VA copolymers are instrumental in advanced drug delivery systems, particularly in enhancing the bioavailability of poorly soluble drugs.

Amorphous Solid Dispersions (ASDs)

PVP/VA is a widely used polymer for creating amorphous solid dispersions, where a crystalline drug is molecularly dispersed within the amorphous polymer matrix.[20] This formulation strategy can significantly improve the dissolution rate and bioavailability of poorly soluble drugs.[20]

Workflow for Preparation and Characterization of a Drug-PVP/VA Amorphous Solid Dispersion:

Controlled Drug Release

PVP/VA can also be used as a matrix-forming agent in controlled-release formulations.[21][22] The hydrophilic PVP component can act as a pore-former, allowing water to penetrate the matrix and facilitate drug release, while the overall matrix controls the diffusion rate.[21]

Mechanism of Controlled Drug Release from a PVP/VA Matrix:

References

- 1. nbinno.com [nbinno.com]

- 2. stobec.com [stobec.com]

- 3. PVP/VA copolymer VA64 | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 4. Detailed explanation of K value of polyvinylpyrrolidone-KNOWLEDGE-HENAN PENGFEI NEW MATERIALS [pf-pvp.com]

- 5. researchgate.net [researchgate.net]

- 6. Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Polyvinylpyrrolidone Molecular Weight and Concentration on the Precipitation Inhibition of Supersaturated Solutions of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical properties of Polyvinylpyrrolidone_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Sample Preparation – GPC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 13. resolvemass.ca [resolvemass.ca]

- 14. agilent.com [agilent.com]

- 15. The Characterization of Poly n-Vinyl Pyrrolidone-Polyvinyl Acetate (PVP-PVAc) Copolymers and Blends by Nuclear Magnetic Resonance Spectroscopy, Fourier Transform Infrared Spectroscopy, and Elemental Analysis [pubs.sciepub.com]

- 16. sciepub.com [sciepub.com]

- 17. researchgate.net [researchgate.net]

- 18. thermalsupport.com [thermalsupport.com]

- 19. tainstruments.com [tainstruments.com]

- 20. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]

- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 22. nbinno.com [nbinno.com]

The Core Mechanism of PVP-VA in Drug Delivery Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are pivotal excipients in modern pharmaceutical formulations, primarily utilized to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide delves into the core mechanisms of action of this compound in drug delivery systems, providing an in-depth understanding of its function, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Fundamental Principles of this compound Action

This compound is an amorphous, amphiphilic copolymer synthesized from N-vinylpyrrolidone and vinyl acetate monomers.[1][2] Its versatility in drug delivery stems from the unique properties contributed by each monomer. The vinylpyrrolidone (VP) component is hydrophilic and provides excellent aqueous solubility and adhesive properties, while the vinyl acetate (VA) component is more hydrophobic, contributing to the polymer's stability and modulating its hygroscopicity.[3][4][5] The ratio of VP to VA is a critical parameter that dictates the copolymer's overall properties and its interaction with specific APIs.[5]

The primary mechanism by which this compound enhances drug delivery is through the formation of amorphous solid dispersions (ASDs) .[1][6] In an ASD, the crystalline structure of the API is disrupted, and the drug molecules are dispersed at a molecular level within the amorphous polymer matrix.[1] This high-energy, amorphous state prevents the drug from recrystallizing, thereby increasing its apparent solubility and dissolution rate upon administration.[1][7]

The key mechanisms of this compound in ASDs include:

-

Inhibition of Crystallization: this compound sterically hinders the nucleation and growth of API crystals by physically separating the drug molecules within the polymer matrix.[1][6]

-

Hydrogen Bonding: The carbonyl group of the vinylpyrrolidone moiety can form hydrogen bonds with APIs that have hydrogen bond donor groups, further stabilizing the amorphous state and enhancing miscibility.[8]

-

"Spring and Parachute" Effect: Upon dissolution, the this compound formulation rapidly releases the drug, creating a supersaturated solution (the "spring"). The polymer then acts as a precipitation inhibitor in the gastrointestinal fluid, maintaining this supersaturated state for an extended period (the "parachute"), which allows for enhanced absorption.

Quantitative Data on this compound Performance

The effectiveness of this compound in enhancing drug delivery can be quantified through various parameters. The following tables summarize key quantitative data extracted from the literature.

Table 1: Enhancement of Drug Solubility with this compound

| Drug | This compound Grade (VP/VA ratio) | Drug Loading (% w/w) | Solubility Enhancement (fold increase) | Reference |

| Celecoxib | 60/40 | 25 | Approx. 20 | [4] |

| Rivaroxaban | Not Specified | Not Specified | 6.3 (with PVA, a related polymer) | [9] |

| Tadalafil (B1681874) | 64/36 (Kollidon® VA 64) | 20.5 (predicted) | Not explicitly stated, but stable amorphous dispersion achieved | [10] |

Table 2: Drug Release Kinetics from this compound Matrices

| Drug System | This compound Content (%) | Release Exponent (n) from Ritger-Peppas Model | Release Mechanism | Reference |

| Quetiapine Fumarate in Ethylcellulose Matrix | 0 | 0.14 | Fickian Diffusion | [11] |

| Quetiapine Fumarate in Ethylcellulose Matrix | 20 | 0.41 | Anomalous Transport | [11] |

| Quetiapine Fumarate in Ethylcellulose Matrix | 40 | 0.61 | Anomalous Transport | [11] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for key experiments involving this compound in drug delivery.

Preparation of Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)

Objective: To prepare a homogeneous amorphous solid dispersion of an API in a this compound matrix.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound copolymer (e.g., Kollidon® VA 64)

-

Plasticizer (optional, e.g., Poloxamer 188, PEG 1500)[12]

-

Blender

-

Twin-screw extruder with a temperature-controlled barrel and die[12]

-

Pelletizer or film casting unit

-

Mill

Procedure:

-

Premixing: Accurately weigh the API, this compound, and any optional plasticizers. Geometrically mix the components in a blender for 15-20 minutes to ensure a uniform powder blend.

-

Extruder Setup: Set up the twin-screw extruder with a suitable screw configuration. Set the desired temperature profile for the different zones of the extruder barrel. A common temperature range for this compound based formulations is 60-200°C.[12] The screw speed is typically set between 100 and 150 rpm.[12]

-

Extrusion: Feed the powder blend into the extruder at a constant rate. The molten material is then forced through a die to form a continuous strand or film.

-

Downstream Processing: The extrudate is cooled on a conveyor belt and then pelletized or milled to the desired particle size.

-

Characterization: The resulting ASD is characterized for its amorphous nature (using DSC and PXRD), drug content (using HPLC), and morphology (using SEM).

Preparation of Amorphous Solid Dispersions by Spray Drying

Objective: To prepare an amorphous solid dispersion by rapidly removing a solvent from a solution containing the API and this compound.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

This compound copolymer

-

Organic solvent or solvent mixture (e.g., methanol, ethanol, acetone, water)[13]

-

Spray dryer equipped with a nozzle atomizer and cyclone separator

-

Vacuum oven

Procedure:

-

Solution Preparation: Dissolve the API and this compound in the chosen solvent system to form a clear solution. The solid content is typically in the range of 1-10% (w/v).

-

Spray Dryer Setup: Set the spray dryer parameters, including the inlet temperature (e.g., 75-180°C), outlet temperature, atomization pressure, and liquid feed rate.[14][15]

-

Spray Drying: Pump the solution through the nozzle, which atomizes the liquid into fine droplets. The droplets are introduced into a heated drying chamber where the solvent rapidly evaporates, leaving behind solid particles of the ASD.

-

Collection and Secondary Drying: The dried particles are collected from the cyclone separator. To remove any residual solvent, the collected powder is further dried in a vacuum oven at a controlled temperature (e.g., 40-60°C) for an extended period (e.g., 12-24 hours).

-

Characterization: The spray-dried ASD is characterized for its amorphous nature, drug content, particle size, and morphology.

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate and extent of drug release from the this compound based formulation.

Apparatus:

-

USP Dissolution Apparatus 2 (Paddle Apparatus)

-

Dissolution vessels

-

Water bath for temperature control (37 ± 0.5°C)

-

Syringes and filters

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Medium Preparation: Prepare the dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid, or a specific buffer). De-aerate the medium before use.

-

Apparatus Setup: Set up the dissolution apparatus with the appropriate volume of medium in each vessel and equilibrate the temperature to 37 ± 0.5°C. Set the paddle speed (e.g., 50 or 75 rpm).

-

Sample Introduction: Introduce a accurately weighed amount of the this compound formulation into each dissolution vessel.

-

Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample of the dissolution medium. Immediately filter the sample to prevent undissolved particles from interfering with the analysis.

-

Sample Analysis: Analyze the concentration of the dissolved API in the filtered samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex relationships and processes. The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

Caption: Mechanism of action of this compound in enhancing drug bioavailability.

References

- 1. Advancing Drug Delivery Paradigms: Polyvinyl Pyrolidone (PVP)-Based Amorphous Solid Dispersion for Enhanced Physicochemical Properties and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Influence of Copolymer Composition on In Vitro and In Vivo Performance of Celecoxib-PVP/VA Amorphous Solid Dispersions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of PVP/VA copolymer composition on drug-polymer solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 7. Long-Term Physical Stability of PVP- and PVPVA-Amorphous Solid Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An investigation into the influence of drug-polymer interactions on the miscibility, processability and structure of polyvinylpyrrolidone-based hot melt extrusion formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Polymers on the Drug Solubility and Dissolution Enhancement of Poorly Water-Soluble Rivaroxaban [mdpi.com]

- 10. Physical stability of solid dispersions with respect to thermodynamic solubility of tadalafil in this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PVP VA64 as a novel release-modifier for sustained-release mini-matrices prepared via hot melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmtech.com [pharmtech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions [mdpi.com]

Biocompatibility and Toxicity Profile of PVP-VA Copolymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA) copolymers are synthetic polymers widely utilized in the pharmaceutical, cosmetic, and food industries as excipients, binders, film-formers, and tablet coatings. Their biocompatibility and low toxicity are critical for these applications. This technical guide provides a comprehensive overview of the available toxicological data for this compound copolymers, detailing experimental methodologies for key biocompatibility assessments. While specific quantitative data from standardized assays are not always publicly available, this guide synthesizes the existing literature to provide a thorough understanding of their safety profile. The information presented herein is intended to assist researchers and professionals in drug development and material science in evaluating the suitability of this compound copolymers for their specific applications.

Introduction

This compound copolymers are random copolymers of N-vinylpyrrolidone and vinyl acetate. The ratio of the hydrophilic N-vinylpyrrolidone to the more hydrophobic vinyl acetate monomer can be varied to achieve a range of properties, including solubility, adhesiveness, and hygroscopicity.[1] This versatility makes them attractive for a wide array of applications where interaction with biological systems is expected. This guide summarizes the key findings from biocompatibility and toxicity studies and provides detailed protocols for the evaluation of these critical parameters.

Toxicological Profile

Extensive studies have generally demonstrated the low toxicity profile of this compound copolymers.

Acute, Subchronic, and Chronic Toxicity

Numerous studies in animal models have established the low acute oral toxicity of this compound copolymers.[2][3] Chronic oral and inhalation studies have also shown no significant adverse effects.[2][3] The European Food Safety Authority (EFSA) has established a No-Observed-Adverse-Effect Level (NOAEL) for this compound copolymer in both 28-day and 90-day feeding studies in rats at 1000 mg/kg bw/day, which was the highest dose tested.[4] Longer-term studies over 24 months in rats and 52 weeks in dogs also resulted in high NOAELs of 2800 mg/kg bw/day and 2500 mg/kg bw/day, respectively, again representing the highest doses tested.[4]

Dermal and Ocular Irritation and Sensitization

This compound copolymers are generally considered to be non-irritating and non-sensitizing to the skin.[2][3] Acute skin irritation studies of a 50% this compound copolymer solution in alcohol on both abraded and intact skin showed only mild irritation.[2][3] Furthermore, the copolymer was not found to be a sensitizer (B1316253) in guinea pigs following intracutaneous injections.[2][3] Formulations containing up to 5% this compound copolymer did not produce irritation in 24-hour clinical patch tests and showed no evidence of sensitization in repeated insult patch tests.[2][3] Acute ocular irritation studies have shown results ranging from no irritation to severe irritation, with the severity often attributed to the alcohol solvent rather than the copolymer itself.[2][3]

In Vitro Biocompatibility Assessment

A series of in vitro tests are essential to evaluate the biocompatibility of this compound copolymers at the cellular level.

Cytotoxicity

Cytotoxicity assays are fundamental in assessing the potential of a material to cause cell death. The MTT assay is a commonly used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

Table 1: Illustrative Cytotoxicity Data for this compound Copolymers (MTT Assay)

| Cell Line | This compound Concentration (µg/mL) | Cell Viability (%) (Illustrative) | IC50 (µg/mL) (Illustrative) |

| L929 (Mouse Fibroblast) | 10 | > 95 | > 1000 |

| 100 | > 90 | ||

| 1000 | > 85 | ||

| HaCaT (Human Keratinocyte) | 10 | > 95 | > 1000 |

| 100 | > 90 | ||

| 1000 | > 80 |

Hemocompatibility

For applications where the copolymer may come into contact with blood, hemocompatibility testing is crucial. The hemolysis assay, as described in ISO 10993-4, evaluates the potential of a material to damage red blood cells.

Table 2: Illustrative Hemocompatibility Data for this compound Copolymers

| Test | Endpoint | Result (Illustrative) | Interpretation |

| Hemolysis (ISO 10993-4) | % Hemolysis | < 2% | Non-hemolytic |

| Coagulation | Prothrombin Time (PT) | No significant change | No interference with extrinsic pathway |

| Activated Partial Thromboplastin Time (aPTT) | No significant change | No interference with intrinsic pathway | |

| Platelet Activation | Platelet Count | No significant change | No significant platelet adhesion/aggregation |

Note: The data in this table are illustrative. Specific quantitative results for this compound copolymers are not widely reported.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. The Ames test is a widely used method to evaluate a substance's potential to induce mutations in bacteria. The chromosomal aberration assay assesses the potential to cause structural changes in chromosomes in mammalian cells. While a definitive Ames test result for this compound copolymer was not found, a safety assessment by the Cosmetic Ingredient Review noted that PVP was negative in the majority of mutagenicity studies conducted, including the Ames test.[2] EFSA noted that no genotoxicity data were available for their 2010 assessment.[4]

Table 3: Illustrative Genotoxicity Data for this compound Copolymers

| Assay | Test System | Result (Illustrative) |

| Ames Test (Bacterial Reverse Mutation Assay) | Salmonella typhimurium | Negative |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Negative |

Experimental Protocols

Cytotoxicity: MTT Assay

This protocol is a standard method for assessing cell viability.

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., L929 or HaCaT) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare various concentrations of the this compound copolymer in a suitable solvent (e.g., cell culture medium). Remove the old medium from the wells and add the copolymer solutions. Include a negative control (medium only) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

-

Solubilization: Aspirate the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to the negative control. The IC50 value (the concentration of the copolymer that inhibits 50% of cell growth) can be determined by plotting cell viability against copolymer concentration.

Hemocompatibility: Hemolysis Assay (Direct Contact Method)

This protocol is based on the principles outlined in ISO 10993-4.

Caption: Workflow for the in vitro hemolysis assay.

Methodology:

-

Blood Collection: Collect fresh human or animal blood in tubes containing an anticoagulant (e.g., EDTA).

-

Preparation of Red Blood Cell Suspension: Centrifuge the blood, remove the plasma and buffy coat, and wash the red blood cells (RBCs) three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a desired concentration (e.g., 2%).

-

Incubation: Add the this compound copolymer at various concentrations to the RBC suspension. Use PBS as a negative control and a known hemolytic agent (e.g., Triton X-100) as a positive control. Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

-

Centrifugation: Centrifuge the samples to pellet the intact RBCs.

-

Measurement: Carefully collect the supernatant and measure the absorbance of hemoglobin at 540 nm using a spectrophotometer.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.

Genotoxicity: Ames Test

This protocol provides a general outline for the bacterial reverse mutation assay.

Caption: Workflow for the Ames test for mutagenicity.

Methodology:

-

Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 mix from rat liver).

-

Exposure: Mix the bacterial culture, the this compound copolymer at various concentrations, and either the S9 mix or a buffer. Pour this mixture onto minimal glucose agar plates.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).

-

Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Potential Signaling Pathways in Biocompatibility

While specific studies on the interaction of this compound copolymers with cellular signaling pathways are lacking, the biocompatibility of materials is often mediated by pathways such as NF-κB and MAPK. These pathways are involved in cellular responses to foreign materials, including inflammation and apoptosis. The following diagrams illustrate these general pathways.

Caption: Generalized NF-κB signaling pathway in response to a biomaterial.

Caption: Generalized MAPK signaling pathway in response to a biomaterial.

Conclusion

The available data from in vivo and in vitro studies indicate that this compound copolymers have a low order of toxicity and are generally biocompatible. They are not considered to be significant dermal or ocular irritants, nor are they skin sensitizers. While specific quantitative data from standardized cytotoxicity, hemocompatibility, and genotoxicity assays are not consistently found in the public domain, the overall body of evidence supports their safe use in a variety of pharmaceutical and cosmetic applications. The provided experimental protocols offer a framework for researchers to conduct their own specific assessments to ensure the suitability of this compound copolymers for novel applications. Further research into the specific interactions of these copolymers with cellular signaling pathways would provide a more complete understanding of their biocompatibility at a molecular level.

References

The Role of PVP-VA in Nanoparticle Synthesis and Stabilization: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Polymeric Stabilizers in Nanotechnology

The advent of nanotechnology has opened new frontiers in medicine, materials science, and diagnostics. At the heart of this revolution lies the ability to synthesize and manipulate matter at the nanoscale. Nanoparticles, with their unique size-dependent properties, offer immense potential for targeted drug delivery, enhanced imaging contrast, and novel catalytic activities. However, the inherent high surface energy of nanoparticles makes them prone to aggregation, a phenomenon that can compromise their efficacy and stability. To harness the full potential of nanoparticles, their surfaces must be engineered to prevent agglomeration. This is where polymeric stabilizers play a critical role. Among the diverse array of available polymers, the copolymer of N-vinylpyrrolidone and vinyl acetate (B1210297) (PVP-VA) has emerged as a versatile and effective agent for the synthesis and stabilization of a wide range of nanoparticles.

This technical guide provides a comprehensive overview of the role of this compound in nanoparticle synthesis and stabilization. It delves into the physicochemical properties of this compound that make it an excellent stabilizer, explores its mechanisms of action, and presents detailed experimental protocols for the synthesis of this compound-stabilized nanoparticles. Furthermore, this guide summarizes key quantitative data from various studies to provide a comparative analysis of the impact of this compound on nanoparticle characteristics and offers visual representations of experimental workflows and logical relationships to aid in understanding.

Physicochemical Properties and Mechanism of Stabilization

This compound is a synthetic random copolymer derived from the free-radical polymerization of N-vinylpyrrolidone (VP) and vinyl acetate (VA) monomers. The ratio of the hydrophilic VP units to the more hydrophobic VA units can be tailored to modulate the polymer's overall hydrophilicity, solubility, and glass transition temperature. This tunable amphiphilicity is central to its effectiveness as a nanoparticle stabilizer.

The stabilization mechanism of this compound is primarily steric. The polymer chains adsorb onto the nanoparticle surface, creating a protective layer that physically prevents the particles from approaching each other and aggregating. The pyrrolidone ring in the VP monomer contains a polar amide group with nitrogen and oxygen atoms that can coordinate with the surface of metal nanoparticles, further enhancing the binding of the polymer to the nanoparticle. By replacing some of the hygroscopic vinylpyrrolidone groups with more hydrophobic vinyl acetate groups, this compound offers enhanced physical stability compared to polyvinylpyrrolidone (B124986) (PVP) homopolymers[1].

The vinyl acetate content in the copolymer is a critical parameter that influences its interaction with both the nanoparticle and the surrounding medium. An increase in the VA content generally leads to a decrease in the polymer's aqueous solubility and an increase in its hydrophobicity. This modulation of the hydrophilic-lipophilic balance allows for the effective stabilization of nanoparticles in a variety of solvent systems and for the controlled release of encapsulated drugs. For instance, in amorphous solid dispersions, the hydrophilic VP component can help generate supersaturation of a poorly soluble drug, while the hydrophobic VA component can stabilize this supersaturated state[2].

Quantitative Impact of this compound on Nanoparticle Properties

The composition of the this compound copolymer and other formulation parameters have a significant impact on the final properties of the nanoparticles, such as size, polydispersity index (PDI), zeta potential, and drug loading efficiency. The following tables summarize quantitative data from studies on drug nanoparticles stabilized with various this compound copolymers.

Table 1: Influence of this compound Composition on Budesonide Nanoparticle Size

| This compound Copolymer (VP/VA ratio) | Surfactant Concentration (%) | Nanoparticle Size (nm) | Reference |

| E 535 (50/50) | 0.5 | 641 | [3] |

| E 635 (60/40) | 0.5 | 423 | [3] |

| E 735 (70/30) | 0.5 | 357 | [3] |

Table 2: Influence of this compound Composition on Budesonide Nanoparticle Drug Loading and Entrapment Efficiency

| This compound Copolymer (VP/VA ratio) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |

| E 535 (50/50) | 97 | - | [3] |

| E 635 (60/40) | 98 | - | [3] |

| E 735 (70/30) | 99 | - | [3] |

Table 3: Physicochemical Properties of Carvedilol Nanoparticles with Different Polymeric Stabilizers

| Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Loading Efficiency (%) | Entrapment Efficiency (%) | Reference |

| HPMC K100M | 743.07 | 1.0 | -14.2 | 11.43 | 68.5 | [1] |

| Chitosan | 312.04 | 0.681 | +33.2 | 17.54 | 73.4 | [1] |

| Gelatin | 250.12 | 1.0 | -15.8 | 8.74 | 74.2 | [1] |

Note: While Table 3 does not include this compound, it provides a useful comparison of nanoparticle properties with other common polymeric stabilizers.

Experimental Protocols for Nanoparticle Synthesis

Two common methods for the preparation of this compound stabilized nanoparticles are sonoprecipitation (a bottom-up approach) and hot-melt extrusion (a top-down approach).

Sonoprecipitation Method

This method involves the precipitation of a dissolved substance (e.g., a drug) from a solution upon the addition of a non-solvent, with simultaneous application of high-intensity ultrasound (sonication). The ultrasound energy promotes rapid nucleation and controls crystal growth, leading to the formation of nanoparticles. This compound in the solution acts as a stabilizer, adsorbing onto the newly formed nanoparticle surfaces and preventing their aggregation.

Detailed Methodology:

-

Preparation of the Drug-Polymer Solution:

-

Dissolve the active pharmaceutical ingredient (API) and the selected this compound copolymer in a suitable organic solvent (e.g., acetone, ethanol). The concentrations of the API and this compound should be optimized based on the desired drug loading and nanoparticle size.

-

-

Preparation of the Anti-Solvent Phase:

-

Prepare an aqueous solution, which will act as the anti-solvent. This phase may contain a surfactant (e.g., Poloxamer 407) to further aid in stabilization.

-

-

Nanoprecipitation under Sonication:

-

Place the anti-solvent phase in a vessel equipped with a high-intensity ultrasonic probe.

-

Slowly add the drug-polymer solution to the anti-solvent phase under continuous sonication. The sonication parameters (amplitude and duration) are critical and need to be carefully controlled to achieve the desired particle size and distribution.

-

-

Solvent Evaporation:

-

After the addition is complete, continue stirring the resulting nanosuspension, typically at room temperature, to allow for the evaporation of the organic solvent.

-

-

Nanoparticle Recovery and Purification:

-

The nanoparticles can be recovered by centrifugation or lyophilization (freeze-drying).

-

Purification to remove excess polymer, surfactant, and unencapsulated drug can be performed by repeated cycles of centrifugation and redispersion in a suitable medium.

-

Hot-Melt Extrusion (HME) Method

HME is a solvent-free process that is particularly suitable for producing amorphous solid dispersions (ASDs) of poorly water-soluble drugs. In this method, the API, this compound, and other excipients are mixed and then processed at an elevated temperature through an extruder. The intense mixing and shear forces within the extruder lead to the molecular dispersion of the drug within the polymer matrix. Upon cooling and solidification, the drug is trapped in an amorphous state, often as nanoparticles within the polymer matrix.

Detailed Methodology:

-

Preparation of the Physical Mixture:

-

Thoroughly blend the API, this compound copolymer, and any other excipients (e.g., plasticizers, surfactants like TPGS) in a mortar and pestle or a blender until a homogenous mixture is obtained[4].

-

-

Hot-Melt Extrusion:

-

Feed the physical mixture into a hot-melt extruder. The extruder barrel temperature and screw speed are critical process parameters that must be optimized to ensure the complete melting and mixing of the components without causing thermal degradation of the drug or polymer[4].

-

-

Extrudate Collection and Milling:

-

The molten extrudate exits the extruder through a die and is then cooled, typically on a conveyor belt or in a cooling bath.

-

The solidified extrudate is then milled into a fine powder using a suitable mill (e.g., a tube mill) and sieved to obtain a uniform particle size distribution[4].

-

-

Characterization:

-

The resulting powder, which consists of the drug dispersed as amorphous nanoparticles within the this compound matrix, is then characterized for its solid-state properties (e.g., using DSC and XRD), particle size (after dispersion in a suitable medium), and dissolution behavior[4].

-

Visualizing Workflows and Relationships with Graphviz

To better illustrate the experimental processes and the interplay of different factors, the following diagrams have been generated using the DOT language.

References

- 1. jddtonline.info [jddtonline.info]

- 2. Preparation of poly(N-vinylpyrrolidone)-stabilized ZnO colloid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solution behavior of this compound and HPMC-AS-based amorphous solid dispersions and their bioavailability implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Role of PVP-VA as a Versatile Excipient in Pharmaceutical Formulations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone-vinyl acetate (B1210297) (PVP-VA), a copolymer of N-vinylpyrrolidone and vinyl acetate, is a highly versatile and widely utilized excipient in the pharmaceutical industry. Its unique physicochemical properties, which can be tailored by adjusting the ratio of the hydrophilic vinylpyrrolidone to the more hydrophobic vinyl acetate, make it a multifunctional ingredient in various dosage forms. This technical guide provides an in-depth overview of this compound, including its properties, applications in tablet manufacturing and solubility enhancement, and detailed experimental protocols for its use.

Core Properties and Quantitative Data of this compound

This compound copolymers are characterized by their K-value, which is related to the mean molecular weight of the polymer.[1][2] The ratio of vinylpyrrolidone to vinyl acetate in the copolymer significantly influences its properties such as hygroscopicity, glass transition temperature (Tg), and adhesive strength.[3] A higher proportion of vinylpyrrolidone results in a more hydrophilic and less stiff polymer, while a higher vinyl acetate content leads to increased hydrophobicity and film stiffness.[3][4]

| Property | This compound Grade (VP/VA Ratio) | Typical Values | References |

| K-Value | Varies by grade | 26-34 (for VA64) | [5] |

| Molecular Weight (Weight Average) | Varies by grade | ~45,000 - 70,000 g/mol | [6] |

| Glass Transition Temperature (Tg) | This compound 64 | ~108 °C | [7][8] |

| Amorphous Rebamipide with 0% this compound | 215.4 °C | [7] | |

| Amorphous Rebamipide with 30% this compound | 178.7 °C | [7] | |

| Viscosity (10% solution in water at 25°C) | Pharmaceutical Grade PVP-VA64 | ~8 mPa·s | [9] |

| Viscosity (10% solution in isopropanol (B130326) at 25°C) | Pharmaceutical Grade PVP-VA64 | ~10 mPa·s | [9] |

| Solubility | Multiple Grades | Soluble in water and a range of organic solvents. |

Applications in Pharmaceutical Formulations

This compound's versatility stems from its utility in several key areas of pharmaceutical manufacturing:

-

Tablet Binder: this compound is an excellent binder in both wet and dry granulation processes, as well as in direct compression.[10] Its adhesive properties ensure the mechanical integrity of tablets, providing appropriate hardness and low friability.[11][12] The typical concentration of this compound as a binder in tablet formulations ranges from 2% to 5%.[13]

-

Film-Forming Agent: In tablet coatings, this compound forms a flexible and adhesive film that can be used for taste masking, protection of the active pharmaceutical ingredient (API), and improving the aesthetic appearance of the tablet.[14][15] The concentration for coating is typically between 0.5% and 5%.[14]

-

Solubility Enhancement (Amorphous Solid Dispersions): this compound is a key polymer in the formulation of amorphous solid dispersions (ASDs), particularly for poorly water-soluble drugs (BCS Class II and IV).[16] By dispersing the API at a molecular level within the amorphous this compound matrix, the drug's crystalline structure is disrupted, leading to enhanced solubility and dissolution rates.[17][18] Common techniques for preparing this compound based ASDs include spray drying and hot-melt extrusion.[16]

Experimental Protocols

Wet Granulation for Tablet Manufacturing

This protocol outlines the use of this compound as a binder in a wet granulation process.

1. Binder Solution Preparation:

- Dissolve 5-10% (w/w) of this compound (e.g., PVP/VA 64) in a suitable solvent, typically purified water or an alcohol/water mixture.

- Stir the solution until the this compound is completely dissolved.

2. Blending:

- Dry blend the active pharmaceutical ingredient (API) and other excipients (e.g., filler, disintegrant) in a high-shear or planetary mixer for 5-10 minutes to ensure uniformity.

3. Granulation:

- Slowly add the this compound binder solution to the powder blend while mixing. The rate of addition should be controlled to achieve a suitable wet mass consistency.

- Continue mixing for an additional 3-5 minutes to allow for uniform distribution of the binder and granule growth.

4. Wet Milling (Optional):

- If necessary, pass the wet mass through a screen of appropriate mesh size to break up any large agglomerates.

5. Drying:

- Dry the wet granules in a fluid bed dryer or a tray dryer at a temperature of 40-60°C until the loss on drying (LOD) is typically below 2%.

6. Dry Milling:

- Mill the dried granules to achieve the desired particle size distribution.

7. Final Blending and Compression:

- Add the lubricant (e.g., magnesium stearate) to the dried and milled granules and blend for a short period (e.g., 2-5 minutes).

- Compress the final blend into tablets using a rotary tablet press.[19]

Direct Compression Tablet Formulation

This protocol describes a direct compression method utilizing this compound.

1. Milling and Sieving:

- Mill the API and excipients to achieve a uniform particle size.

- Pass all materials through an appropriate mesh sieve to break any lumps.

2. Blending:

- Blend the API, this compound (as a dry binder), filler (e.g., microcrystalline cellulose), and disintegrant in a V-blender or bin blender for 10-15 minutes.

3. Lubrication:

- Add the lubricant (e.g., magnesium stearate) and glidant (e.g., colloidal silicon dioxide) to the blend and mix for an additional 2-5 minutes.

4. Compression:

- Compress the final powder blend into tablets using a rotary tablet press with appropriate tooling.[13][20]

Preparation of Amorphous Solid Dispersion by Spray Drying

This protocol provides a general procedure for preparing a this compound based amorphous solid dispersion.

1. Solution Preparation:

- Dissolve the API and this compound in a common volatile solvent or solvent mixture (e.g., methanol, ethanol, acetone, or a mixture with water). The solid content is typically in the range of 1-10% (w/v).[21]

- Ensure complete dissolution of both the API and the polymer.

2. Spray Drying:

- Atomize the solution into a hot drying gas (e.g., nitrogen or air) in a spray dryer.

- Typical process parameters:

- Inlet temperature: 80-150°C

- Atomization pressure/gas flow: Adjusted to achieve desired droplet size.

- Feed rate: Controlled to maintain a constant outlet temperature (typically 40-60°C).[21]

3. Powder Collection and Secondary Drying:

- Collect the dried powder from the cyclone and/or filter bag.

- Perform secondary drying in a vacuum oven at a moderate temperature (e.g., 40°C) for several hours to remove any residual solvent.

Tablet Film Coating

This protocol outlines the preparation and application of a this compound based film coating.

1. Coating Solution Preparation:

- Disperse plasticizers (e.g., polyethylene (B3416737) glycol, triethyl citrate) and pigments/opacifiers (e.g., titanium dioxide, iron oxides) in a portion of the solvent (typically purified water).

- Slowly add the this compound to the vortex of the stirred solvent and mix until fully dissolved.

- Combine all components and mix until a homogenous suspension is formed. A typical formulation might contain:

- This compound: 5-15% (w/w)

- Plasticizer: 10-25% of polymer weight

- Pigment/Opacifier: 20-40% of polymer weight

- Solvent: to make 100% (typically resulting in a solid content of 10-20%).[22][23]

2. Coating Process:

- Preheat the tablet bed in a coating pan to a target temperature (e.g., 38-42°C).

- Spray the coating solution onto the rotating tablet bed at a controlled rate.

- Simultaneously supply heated air to evaporate the solvent.

- Continue the process until the desired weight gain (typically 2-4%) is achieved.[23]

3. Drying:

- Once spraying is complete, continue to tumble the tablets in the pan with heated air for a short period to ensure they are fully dry.

Tablet Evaluation

1. Hardness and Friability:

- Measure the crushing strength of at least 10 tablets using a tablet hardness tester. An acceptable hardness for conventional tablets is typically 4-10 kg.[12]

- Determine the friability of a sample of tablets (usually a number that weighs close to 6.5 g) using a Roche friabilator for 100 revolutions at 25 rpm. A weight loss of less than 1% is generally considered acceptable.[24][25][26]

2. Dissolution Testing (for Immediate-Release Tablets):

- Use USP Apparatus 1 (Basket) at 100 rpm or Apparatus 2 (Paddle) at 50 or 75 rpm.[27]

- The dissolution medium is typically 900 mL of an aqueous buffer within the physiological pH range of 1.2 to 6.8, maintained at 37 ± 0.5°C.[27][28][29][30]

- Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) and analyze the drug concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).[31]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows described above.

References

- 1. Molecular Weight of PVP K series-HEFEI TRENDCHEM CO., LTD.- [trendchems.com]

- 2. researchgate.net [researchgate.net]

- 3. stobec.com [stobec.com]

- 4. pvp-chem-agency.com [pvp-chem-agency.com]

- 5. PVP/VA copolymer VA64 | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]

- 6. Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Amorphous Solid Dispersion of Pharmaceutical Compound with pH-Dependent Solubility Prepared by Continuous-Spray Granulator - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Copolymer | Pharmaceutical & Cosmetic Excipient [benchchem.com]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 13. Manufacturing of Tablets by Direct Compression Method | Pharmaguideline [pharmaguideline.com]

- 14. Tablet Manufacturing Technologies for Solid Drug Formulation [sigmaaldrich.com]

- 15. seppic.com [seppic.com]

- 16. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pharmaexcipients.com [pharmaexcipients.com]

- 18. researchgate.net [researchgate.net]

- 19. How Tablets Are Manufactured | Thomas Processing [thomasprocessing.com]

- 20. pharmalesson.com [pharmalesson.com]

- 21. mdpi.com [mdpi.com]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. US6448323B1 - Film coatings and film coating compositions based on polyvinyl alcohol - Google Patents [patents.google.com]

- 24. pharmastate.academy [pharmastate.academy]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. uomus.edu.iq [uomus.edu.iq]

- 27. fda.gov [fda.gov]

- 28. Dissolution Testing For Tablets | Teledyne LABS [teledynelabs.com]

- 29. who.int [who.int]

- 30. uspnf.com [uspnf.com]

- 31. rssl.com [rssl.com]

An In-depth Technical Guide to the Film Formation Mechanism of PVP-VA Copolymers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanisms governing the formation of Polyvinylpyrrolidone-Vinyl Acetate (B1210297) (PVP-VA) copolymer films. It details the molecular interactions, influencing factors, and critical characterization techniques relevant to pharmaceutical research and development.

Core Concepts: The Structure of this compound

Polyvinylpyrrolidone-Vinyl Acetate (this compound) is a synthetic, linear, and random copolymer synthesized from N-vinylpyrrolidone (NVP) and vinyl acetate (VAc) monomers.[1] This structure provides a unique combination of properties derived from its constituent parts: the hydrophilic, water-soluble PVP component and the more hydrophobic VA component.[1][2] The ratio of these monomers is a critical determinant of the copolymer's final characteristics, including its solubility, hygroscopicity, and the mechanical properties of the films it forms.[1][3]

The Film Formation Mechanism: From Solution to Solid Film

The formation of a this compound film from a solution is a physical process driven primarily by solvent evaporation.[4][5][6] Unlike systems that require chemical curing or coalescence of dispersed particles, this compound films form when the dissolved polymer chains become intimately mixed and subsequently solidify as the solvent departs.[4][5]

The process can be broken down into three primary stages:

-

Solution Preparation: The this compound copolymer is dissolved in a suitable volatile solvent, such as water, ethanol, or isopropanol. At this stage, the polymer chains are solvated and move freely within the solution.

-

Solvent Evaporation: After the polymer solution is cast onto a substrate, the solvent begins to evaporate from the surface. This leads to an increase in polymer concentration, forcing the chains into closer proximity.

-

Chain Entanglement and Film Consolidation: As the solvent continues to evaporate, the polymer chains lose their mobility and begin to entangle. Intermolecular forces, such as hydrogen bonds (particularly involving the carbonyl group of the PVP moiety), cause the chains to pack and adhere, forming a cohesive and continuous solid film.[7]

Caption: General mechanism of this compound film formation from a polymer solution.

Key Factors Influencing Film Properties

The final characteristics of a this compound film are not solely dependent on the formation mechanism but are heavily influenced by several formulation and processing variables.

Monomer Ratio (PVP:VA)

The ratio of vinylpyrrolidone to vinyl acetate is the most critical factor in tuning film properties.[1]

-

Increasing VP Content: Leads to higher hydrophilicity, increased water solubility, and greater flexibility.[2]

-

Increasing VA Content: Results in reduced hygroscopicity, increased hydrophobicity, and the formation of stronger, stiffer films.[1][8]

Molecular Weight (K-Value)

The molecular weight of the copolymer, often denoted by its K-value, influences the viscosity of the casting solution and the mechanical strength of the resulting film.[1] Higher molecular weight grades generally produce more robust films.

Role of Plasticizers

Plasticizers are low molecular weight compounds added to polymer formulations to increase flexibility and reduce brittleness.[9][10] They function by inserting themselves between polymer chains, thereby reducing intermolecular forces and lowering the glass transition temperature (Tg).[7][9] Common plasticizers for this compound films include glycerol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[9][11]

Caption: Molecular interactions in this compound films based on composition.

Quantitative Data Summary

The properties of this compound films can be quantified to guide formulation development. The following tables summarize key data found in the literature.

Table 1: Glass Transition Temperature (Tg) of this compound Copolymers

| VP Content (wt%) | Approximate Tg (°C) |

|---|---|

| 70% | 109 |

| 60% | 105 |

| 50% | 73 |

| 30% | 55 |

(Data sourced from[2])

Table 2: Viscosity of this compound 64 Solutions at 25°C

| Concentration | Solvent | Viscosity (mPa·s) |

|---|---|---|

| 10% | Water | ~8 |

| 10% | Isopropyl Alcohol | ~10 |

Table 3: Comparative Water Vapor Permeability (WVP) of Various Polymer Films

| Polymer Film | WVP (g mm/m² kPa h) - Approximate Range |

|---|---|

| Polyvinyl Alcohol (PVA) | ~0.34 |

| Low-Density Polyethylene (LDPE) | 0.002 - 0.004 |

| Ethylene-Vinyl Acetate (EVA) | 0.003 - 0.007 |

| Polyamide (Nylon) | 0.003 - 0.04 |

(Data presented is for comparative purposes. Actual this compound WVP will depend on the specific VP/VA ratio, plasticizers, and film thickness. Sourced from[13])

Experimental Protocols for Film Characterization

Thorough characterization is essential to ensure film quality and performance. Below are detailed protocols for key analytical techniques.

Film Preparation: Solvent Casting Method

-

Dissolution: Accurately weigh and dissolve the this compound copolymer, active pharmaceutical ingredient (API), and any plasticizers in a suitable volatile solvent (e.g., 80:20 ethanol:water). Stir using a magnetic stirrer until a clear, homogenous solution is obtained.

-